molecular formula C17H16N4O2S B2794602 N-(benzo[d]thiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide CAS No. 2034232-90-9

N-(benzo[d]thiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide

Cat. No. B2794602
CAS RN: 2034232-90-9
M. Wt: 340.4
InChI Key: PLZYFPDPOCVWKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d]thiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide, also known as BPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPTP belongs to a class of compounds known as kinase inhibitors, which have been shown to have promising effects in the treatment of various diseases.

Scientific Research Applications

Psychotropic and Anti-inflammatory Activities

One key area of research involving derivatives of N-(benzo[d]thiazol-2-yl)propanamide focuses on their psychotropic and anti-inflammatory properties. Zablotskaya et al. (2013) synthesized a series of these derivatives and found them to be active in psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro screenings. These compounds exhibited marked sedative action, high anti-inflammatory activity, and selective cytotoxic effects on tumor cell lines, also demonstrating antimicrobial action (Zablotskaya et al., 2013).

Antimicrobial and Cytotoxic Activities

Several studies have investigated the antimicrobial and cytotoxic activities of N-(benzo[d]thiazol-2-yl)propanamide derivatives. For example, Dawbaa et al. (2021) synthesized novel derivatives and tested them for antimicrobial activity, finding that some compounds displayed significant antibacterial and anticandidal effects, as well as cytotoxic activity against various human and mouse cell lines (Dawbaa et al., 2021). Evren et al. (2020) also synthesized new derivatives and reported notable antimicrobial activity, particularly antifungal activity against certain fungi species and anti-gram-positive bacterial activity (Evren et al., 2020).

Cytotoxicity against Cancer Cell Lines

Nam et al. (2010) synthesized benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, and evaluated them for cytotoxic and antimicrobial activities. They found that two compounds demonstrated significant cytotoxicity against three cancer cell lines, suggesting potential applications in cancer therapy (Nam et al., 2010).

Synthesis and Structural Analysis

The synthesis and structural characterization of N-(benzo[d]thiazol-2-yl)propanamide derivatives have been a focus of several studies. Manolov et al. (2021) prepared a derivative by reacting benzo[d]thiazol-2-amine with flurbiprofen, providing insights into the compound's structure through various spectroscopic analyses (Manolov et al., 2021).

Biological Evaluation

Additional research has been conducted on the biological evaluation of these compounds. Bhoi et al. (2015) synthesized novel derivatives and assessed their antibacterial activity, finding a broad spectrum of activity against tested microorganisms (Bhoi et al., 2015). Thabet et al. (2011) focused on synthesizing new compounds with potential anti-inflammatory properties, contributing to the understanding of their medicinal potential (Thabet et al., 2011).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-10(21-15(22)9-8-12(20-21)11-6-7-11)16(23)19-17-18-13-4-2-3-5-14(13)24-17/h2-5,8-11H,6-7H2,1H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZYFPDPOCVWKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC2=CC=CC=C2S1)N3C(=O)C=CC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.